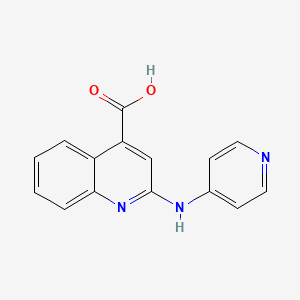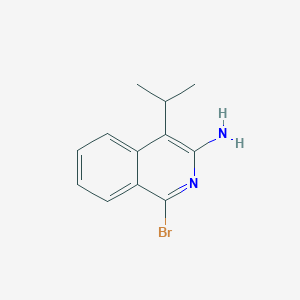
1-Bromo-4-isopropylisoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-isopropylisoquinolin-3-amine is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a bromine atom at the first position, an isopropyl group at the fourth position, and an amine group at the third position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-isopropylisoquinolin-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 4-isopropylisoquinolin-3-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Another method involves the cyclization of a suitable precursor, such as 2-bromoaryl ketones, with an amine source under palladium-catalyzed conditions. This method allows for the efficient formation of the isoquinoline ring system with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to minimize the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
1-Bromo-4-isopropylisoquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form nitroso, nitro, or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid in solvents like acetic acid or water.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives with various functional groups.
Oxidation Reactions: Formation of nitroso, nitro, or other oxidized isoquinoline derivatives.
Reduction Reactions: Formation of reduced isoquinoline derivatives such as primary amines.
科学的研究の応用
1-Bromo-4-isopropylisoquinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Utilized in the development of novel materials with unique electronic, optical, or catalytic properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential biological effects.
作用機序
The mechanism of action of 1-Bromo-4-isopropylisoquinolin-3-amine depends on its specific interactions with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by forming a covalent bond with the active site or by competing with the natural substrate for binding.
The molecular targets and pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays are often conducted to elucidate the precise mechanism of action.
類似化合物との比較
1-Bromo-4-isopropylisoquinolin-3-amine can be compared with other similar compounds, such as:
1-Bromoisoquinoline: Lacks the isopropyl and amine groups, making it less versatile in terms of chemical reactivity and biological activity.
4-Isopropylisoquinolin-3-amine: Lacks the bromine atom, which may affect its reactivity in substitution reactions.
1-Bromo-4-methylisoquinolin-3-amine: Similar structure but with a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.
特性
分子式 |
C12H13BrN2 |
|---|---|
分子量 |
265.15 g/mol |
IUPAC名 |
1-bromo-4-propan-2-ylisoquinolin-3-amine |
InChI |
InChI=1S/C12H13BrN2/c1-7(2)10-8-5-3-4-6-9(8)11(13)15-12(10)14/h3-7H,1-2H3,(H2,14,15) |
InChIキー |
OEWYMWFUOCKBAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=C(C2=CC=CC=C21)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


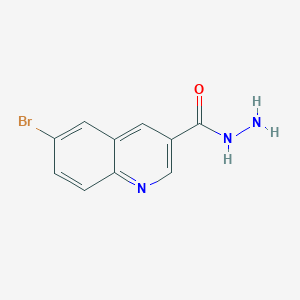
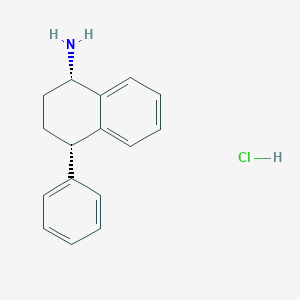




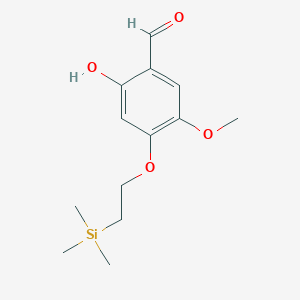

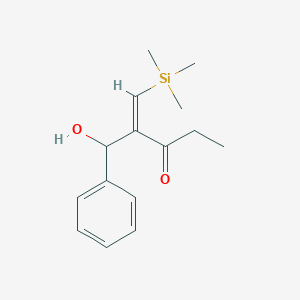
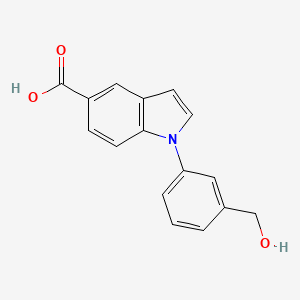
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B15065574.png)
